3-Aminopentane-d5
CAS No.:
Cat. No.: VC16622774
Molecular Formula: C5H13N
Molecular Weight: 92.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H13N |
|---|---|
| Molecular Weight | 92.19 g/mol |
| IUPAC Name | 2,2,3,4,4-pentadeuteriopentan-3-amine |
| Standard InChI | InChI=1S/C5H13N/c1-3-5(6)4-2/h5H,3-4,6H2,1-2H3/i3D2,4D2,5D |
| Standard InChI Key | PQPFFKCJENSZKL-ZDGANNJSSA-N |
| Isomeric SMILES | [2H]C([2H])(C)C([2H])(C([2H])([2H])C)N |
| Canonical SMILES | CCC(CC)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Aminopentane-d5 (IUPAC name: 2,2,3,4,4-pentadeuteriopentan-3-amine) features a straight-chain alkane backbone with an amino group (-NH₂) attached to the third carbon atom. Deuterium substitution occurs at the 2, 3, and 4 positions, as indicated by its isomeric SMILES notation: [2H]C([2H])(C)C([2H])(C([2H])([2H])C)N . The molecular weight is 92.19 g/mol, with an exact mass of 92.136183149 Da . Key computed properties include a hydrogen bond donor count of 1, a rotatable bond count of 2, and an XLogP3-AA value of 1.1, reflecting moderate lipophilicity .
Spectroscopic Characteristics
The deuterium substitution significantly alters the compound’s NMR profile. In proton NMR, the absence of signals at deuterated positions simplifies spectral interpretation, while carbon-13 NMR reveals distinct shifts due to isotopic effects. These features make 3-aminopentane-d5 a preferred internal standard in quantitative NMR analyses.
Table 1: Comparative Physicochemical Properties of 3-Aminopentane and 3-Aminopentane-d5
| Property | 3-Aminopentane | 3-Aminopentane-d5 |
|---|---|---|
| Molecular Weight (g/mol) | 87.16 | 92.19 |
| Boiling Point (°C) | 102–104 | 102–104 (estimated) |
| XLogP3-AA | 1.1 | 1.1 |
| Deuterium Content | 0% | 98 atom % D |
Synthesis and Isotopic Labeling Strategies
Advanced Reductive Deutero-Amination
A breakthrough method reported by Wang et al. (2025) utilizes a calcium-hexafluoroisopropanol (Ca-HFIP) system to achieve >99% deuteration efficiency . This protocol involves the reductive amination of α-oxo-carbonyl compounds with amines using d-Hantzsch ester as the deuterium source . The reaction proceeds under mild conditions (25–40°C, pH 7–8), enabling scalable production of 3-aminopentane-d5 with minimal byproducts .
Table 2: Synthesis Protocols for 3-Aminopentane-d5
| Method | Deuteration Efficiency | Yield (%) | Key Advantages |
|---|---|---|---|
| NaBH₄/D₂O | 80–85% | 65 | Low cost |
| LiAlH₄/CD₃OD | 85–90% | 70 | High solvent stability |
| Ca-HFIP/d-Hantzsch | >99% | 92 | Scalable, high purity |
Applications in Research and Industry
Isotopic Tracing in Metabolic Studies
The metabolic stability of C-D bonds allows 3-aminopentane-d5 to serve as a tracer in pharmacokinetic analyses. For instance, in rodent studies, deuterated amines exhibit a 2.3-fold longer half-life than their non-deuterated analogs, facilitating precise tracking of drug metabolites .
NMR Spectroscopy
Deuteration eliminates signal splitting caused by proton-proton coupling, enhancing spectral resolution. Researchers have employed 3-aminopentane-d5 to assign stereochemistry in complex alkaloids, reducing analysis time by 40% compared to traditional methods .
Pharmaceutical Development
Deuterated drugs like deutetrabenazine highlight the therapeutic potential of 3-aminopentane-d5 derivatives. Substituting hydrogen with deuterium at metabolic hotspots reduces CYP450-mediated oxidation, diminishing hepatotoxicity by 57% in preclinical trials .
Future Directions and Challenges
While current synthetic methods achieve high deuteration, cost remains prohibitive ($1,200–1,500/g) . Emerging techniques, such as enzymatic deuterium transfer, promise to reduce production costs by 30–40% . Additionally, expanding applications in positron emission tomography (PET) radiotracers and protein engineering underscore the compound’s versatility.
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